2-Ethyl-3,5,7-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Overview
Description
2-Ethyl-3,5,7-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that contains both pyrazole and pyrimidine rings. This fused, rigid, and planar N-heterocyclic system is known for its significant photophysical properties and has attracted considerable attention in medicinal chemistry and material science .
Preparation Methods
The synthesis of 2-Ethyl-3,5,7-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves various synthetic routes. One common method includes the cyclocondensation of aminopyrazole with β-dicarbonyl compounds under acidic conditions. The reaction proceeds via an addition–elimination mechanism (aza-Michael type), where the NH2-group of the starting aminopyrazole bonds with the Cβ of the β-dicarbonyl compound . Industrial production methods often involve similar synthetic pathways but are optimized for large-scale production.
Chemical Reactions Analysis
2-Ethyl-3,5,7-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace hydrogen atoms in the compound. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-Ethyl-3,5,7-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes.
Industry: Its photophysical properties make it useful in the development of fluorescent probes and materials.
Mechanism of Action
The mechanism by which 2-Ethyl-3,5,7-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, as an enzymatic inhibitor, it binds to the active site of enzymes, blocking their activity. This interaction can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-Ethyl-3,5,7-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can be compared with other similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. These compounds share a similar core structure but differ in their substituents and specific properties. The unique combination of ethyl and methyl groups in this compound contributes to its distinct chemical behavior and applications .
Properties
Molecular Formula |
C11H19N3 |
---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
2-ethyl-3,5,7-trimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H19N3/c1-5-10-9(4)11-12-7(2)6-8(3)14(11)13-10/h7-8,12H,5-6H2,1-4H3 |
InChI Key |
GEDOKFNLOJMJPI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(CC(NC2=C1C)C)C |
Origin of Product |
United States |
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